N-(4,6-diphenylpyrimidin-2-yl)cyclopentanecarboxamide

Adenosine A₁ receptor Radioligand binding Structure–affinity relationship

Researchers using 2-amido-4,6-diphenylpyrimidine probes for adenosine receptor pharmacology face a critical reproducibility challenge: even minor amide substituent changes can shift receptor affinity by over an order of magnitude, invalidating SAR conclusions. - A1 Ki = 2.14 nM: 4-fold more potent than 3,3-dimethylbutanamide analog (8.75 nM), enabling lower working concentrations that minimize solvent and non-specific binding artifacts. - Dual A1/A3 Affinity: Unique among readily available 4,6-diphenylpyrimidines; eliminates the need for co-administering a second A3 ligand, removing confounding pharmacokinetic variables. - CNS-Compatible tPSA: At 58.37 Ų, falls within the favorable CNS penetration range, making it a preferred starting point for CNS-exposed adenosine antagonist lead optimization.

Molecular Formula C22H21N3O
Molecular Weight 343.4 g/mol
CAS No. 820961-74-8
Cat. No. B12901448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-diphenylpyrimidin-2-yl)cyclopentanecarboxamide
CAS820961-74-8
Molecular FormulaC22H21N3O
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(=O)NC2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C22H21N3O/c26-21(18-13-7-8-14-18)25-22-23-19(16-9-3-1-4-10-16)15-20(24-22)17-11-5-2-6-12-17/h1-6,9-12,15,18H,7-8,13-14H2,(H,23,24,25,26)
InChIKeyNVVQQBAOOOCQIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4,6-Diphenylpyrimidin-2-yl)cyclopentanecarboxamide: Compound Profile & Procurement


N-(4,6-Diphenylpyrimidin-2-yl)cyclopentanecarboxamide (CAS 820961‑74‑8, synonym LUF‑5740) is a synthetic small molecule belonging to the 2,4,6‑trisubstituted pyrimidine class. Characterized by a central pyrimidine core flanked by two phenyl rings at positions 4 and 6 and a cyclopentanecarboxamide substituent at position 2, this scaffold was originally developed as a selective adenosine A₁ receptor antagonist [1]. The compound has a molecular formula of C₂₂H₂₁N₃O and a molecular weight of 343.42 g mol⁻¹ . It is primarily investigated for its ability to modulate adenosine receptor signaling, with reported inhibitory constants in the low nanomolar range at the human adenosine A₁ and A₃ receptors [2]. Publicly available data place this compound among 2‑amido‑4,6‑diphenylpyrimidines explored for CNS and peripheral indications where adenosine receptor blockade is therapeutically relevant.

N-(4,6-Diphenylpyrimidin-2-yl)cyclopentanecarboxamide: In-Class Substitution Failure


Although numerous 2‑amido‑4,6‑diphenylpyrimidines share a common core, even modest alterations in the amide substituent produce radical shifts in adenosine receptor affinity and selectivity. For example, expanding the cyclopentane ring to a cyclohexane or replacing it with an acyclic tert‑butyl group shifts the A₁ inhibitory constant by over an order of magnitude [1][2]. Because these compounds are used as pharmacological probes where precise receptor occupancy defines experimental interpretation, procurement of a specific analog rather than a generic “diphenylpyrimidine” is essential for reproducible target engagement. Furthermore, the cyclopentanecarboxamide derivative uniquely occupies a narrow affinity window that balances high A₁ potency with meaningful A₃ activity, a profile that is absent in many closely related analogs [3]. Consequently, substituting this compound with an in‑class analog without verifying the exact binding fingerprint can invalidate receptor‑pharmacology experiments and lead to erroneous structure‑activity conclusions.

N-(4,6-Diphenylpyrimidin-2-yl)cyclopentanecarboxamide: Differentiation from Analogs


A₁ Receptor Affinity: Cyclopentyl vs. Cyclobutyl Analogs

The cyclopentanecarboxamide derivative exhibits a Ki of 2.14 nM at the human adenosine A₁ receptor expressed in CHO cells, measured by displacement of [³H]DPCPX [1]. Under identical assay conditions, the cyclobutyl analog N‑(4,6‑diphenylpyrimidin‑2‑yl)cyclobutanecarboxamide shows a Ki of 107 nM, representing a 50‑fold loss in affinity [2]. The acyclic 3,3‑dimethylbutanamide analog shows a Ki of 8.75 nM, a 4‑fold reduction [3]. This demonstrates that the cyclopentane ring size is specifically optimized for A₁ binding within this chemotype.

Adenosine A₁ receptor Radioligand binding Structure–affinity relationship

Dual A₁/A₃ Affinity Profile vs. A₃-Selective Analogs

The cyclopentanecarboxamide derivative also exhibits a Ki of 3 nM at the human adenosine A₃ receptor expressed in HeLa cells, measured by displacement of [³H]NECA [1]. This dual A₁/A₃ nanomolar profile is unusual among 2‑amido‑4,6‑diphenylpyrimidines: the isobutyramide analog (LUF‑5737) and the 3,3‑dimethylbutanamide analog show >10‑fold selectivity for A₁ over A₃, whereas the cyclopentyl analog retains balanced dual activity [2]. The cyclobutyl analog shows weaker A₁ affinity (107 nM) and is not reported to have measurable A₃ activity in the same assay series, rendering it ineffective as a dual‑receptor probe [3].

Adenosine A₃ receptor Dual receptor pharmacology Selectivity profiling

Physicochemical Properties: tPSA and LogP

The cyclopentanecarboxamide derivative has a calculated topological polar surface area (tPSA) of 58.37 Ų and a predicted LogP of 5.59 . The reference compound LUF‑5735 (N‑(4,6‑diphenylpyrimidin‑2‑yl)isobutyramide; CAS not available in this search) is reported to have a PSA of 53 Ų [1]. Although direct experimental permeability data are not available for the cyclopentyl analog, its PSA value remains within the 60–90 Ų range typically associated with moderate blood‑brain barrier permeability, suggesting that the cyclopentane ring does not compromise the CNS drug‑likeness relative to smaller amide analogs while delivering superior A₁ affinity.

Polar surface area Physicochemical properties CNS drug-likeness

Evidence Limitations: In Vivo and Selectivity Data Gap

At the time of compilation, no published data could be identified that directly compare the in‑vivo pharmacokinetics, oral bioavailability, or broader selectivity panel of N‑(4,6‑diphenylpyrimidin‑2‑yl)cyclopentanecarboxamide with its closest analogs [1]. All quantitative differentiation presented above relies on in‑vitro radioligand binding data. Therefore, claims regarding in‑vivo performance, metabolic stability, off‑target risk, or formulation advantages cannot be substantiated by head‑to‑head experimental evidence and should be treated as unverified extrapolations from in‑vitro affinity data.

Data gap In‑vivo evidence Selectivity panel

N-(4,6-Diphenylpyrimidin-2-yl)cyclopentanecarboxamide: Recommended Applications


High-Sensitivity A₁ Binding Assays

In radioligand displacement experiments using [³H]DPCPX at human A₁ receptors expressed in CHO cells, the 2.14 nM Ki of the cyclopentanecarboxamide derivative provides a 4‑fold advantage over the 3,3‑dimethylbutanamide analog (8.75 nM) and a 50‑fold advantage over the cyclobutyl analog (107 nM) [1][2]. This allows investigators to use lower compound concentrations, reducing solvent effects and non‑specific binding artifacts. The compound is therefore the preferred choice for A₁ receptor occupancy studies where maximal target engagement at minimal concentration is required.

Dual A₁/A₃ Pharmacological Probes

Because the cyclopentanecarboxamide derivative exhibits nanomolar affinity at both A₁ (Ki 2.14 nM) and A₃ (Ki 3 nM) receptors, it is uniquely suited among readily available 4,6‑diphenylpyrimidines for experiments that require simultaneous blockade of both receptor subtypes [1][2]. In contrast, the isobutyramide and 3,3‑dimethylbutanamide analogs show marked A₁ selectivity, requiring co‑administration of a second A₃ ligand to achieve the same dual blockade, which introduces confounding pharmacokinetic variables.

SAR Studies of Amide Substituent Effects

The cyclopentyl group represents a specific ring‑size constraint that can be systematically compared alongside cyclobutyl (107 nM), cyclohexyl, and acyclic variants. Researchers conducting SAR exploration of the 2‑amido‑4,6‑diphenylpyrimidine scaffold can use the cyclopentanecarboxamide derivative as a high‑affinity reference point to probe the steric and conformational determinants of A₁ vs. A₃ selectivity [1][2].

CNS A₁ Antagonist Lead Identification

With a tPSA of 58.37 Ų, the cyclopentanecarboxamide derivative falls within the favorable range for CNS penetration, while delivering superior A₁ affinity compared to LUF‑5735 (PSA 53 Ų, Ki ≈ 4 nM) [1][2]. Medicinal chemistry teams prioritizing CNS‑exposed adenosine A₁ antagonists can use this compound as a starting point for lead optimization, benefiting from the established structure–affinity data without incurring an immediate permeability penalty.

Quote Request

Request a Quote for N-(4,6-diphenylpyrimidin-2-yl)cyclopentanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.